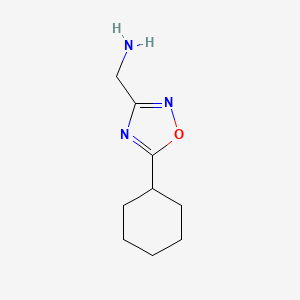

(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine

Description

(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a cyclohexyl group and at position 3 with a methylamine moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability, hydrogen-bonding capacity, and versatility in medicinal chemistry .

Properties

IUPAC Name |

(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h7H,1-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFAHYUTBXLOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylcarboxylic acid hydrazide with a suitable nitrile oxide precursor to form the 1,2,4-oxadiazole ring. This intermediate is then subjected to reductive amination to introduce the methylamine group .

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The methylamine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenated reagents and bases like sodium hydride are commonly employed.

Major Products Formed:

Oxidation: Cyclohexanone derivatives.

Reduction: Hydrogenated oxadiazole derivatives.

Substitution: Substituted methylamine derivatives.

Scientific Research Applications

(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine is an organic compound featuring a cyclohexyl group attached to a 1,2,4-oxadiazole ring and has a molecular formula of C₉H₁₅N₃O. The oxadiazole moiety in this compound is noted for its diverse biological activities, suggesting its potential use in medicinal chemistry. this compound can undergo reactions typical of amines and heterocycles, allowing further functionalization.

Potential Applications

This compound has potential applications in various fields:

- Medicinal Chemistry The oxadiazole ring system is known for a wide array of biological activities, making it a valuable scaffold in drug discovery.

- Agrochemicals Oxadiazole derivatives have been explored as potential pesticides, herbicides, and fungicides.

- Material Science Oxadiazoles are used in polymers and organic materials for specific properties.

Related Compounds

Several compounds share structural similarities with this compound, each demonstrating unique applications based on their specific substituents:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Cyclopropyl)-1,2,4-Oxadiazol | Contains a cyclopropyl group | Explored for different biological activities |

| 5-(Phenyl)-1,2,4-Oxadiazol | Contains a phenyl group | Known for strong antimicrobial properties |

| 5-(Methyl)-1,2,4-Oxadiazol | Contains a methyl group | Investigated for anti-cancer properties |

Mechanism of Action

The mechanism of action of (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine with similar compounds:

*LogP values estimated using fragment-based methods.

Key Observations :

- Cyclohexyl vs. Cyclopropyl : The cyclohexyl group increases molecular weight and lipophilicity (LogP ~2.8 vs. ~1.2) compared to cyclopropyl, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Dopamine Receptor Affinity

- Methyl and Ethyl Substituents : In dopamine D3 receptor agonists, a 5-methyl-1,2,4-oxadiazole derivative (compound 33, Ki = 1.3 nM) showed high affinity and selectivity (345-fold over D2). Ethyl substitution (compound 34) reduced affinity by 2–3-fold .

- Cyclopropyl Substituents : Compound 36 (5-cyclopropyl) exhibited reduced D3 affinity (Ki = 3.9 nM) and selectivity (115-fold) compared to methyl analogs, suggesting steric hindrance or unfavorable hydrophobic interactions .

- Inference for Cyclohexyl : The larger cyclohexyl group may further decrease affinity due to steric clashes or excessive lipophilicity, though this requires experimental validation.

Biological Activity

(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its diverse biological activities. The cyclohexyl group contributes to the lipophilicity of the molecule, potentially affecting its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at specific concentrations.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. It has been investigated for its ability to inhibit viral replication in cell cultures. Specifically, it showed a reduction in viral load in assays involving herpes simplex virus (HSV) and influenza virus .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of enzyme activity and interaction with cellular receptors. The oxadiazole moiety can participate in hydrogen bonding and π-stacking interactions with target proteins, potentially leading to altered enzymatic activity or inhibition of receptor signaling pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of several oxadiazole derivatives, including this compound. The results indicated that this compound had a comparable efficacy to standard antibiotics against certain bacterial strains.

- Investigation of Antiviral Properties : Another study focused on the antiviral potential of oxadiazole derivatives against HSV. The results showed that this compound reduced viral replication significantly at concentrations below cytotoxic levels .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest moderate lipophilicity which may enhance membrane permeability but could also lead to rapid metabolism. Further studies are needed to elucidate its bioavailability and half-life in vivo .

Q & A

Q. How is structure-activity relationship (SAR) explored for antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.